molecular formula C18H13F3N2O3 B3007481 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide CAS No. 1022510-34-4

2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide

Cat. No.: B3007481
CAS No.: 1022510-34-4
M. Wt: 362.308
InChI Key: GVZVEYCUWZBDMQ-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide is a synthetic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the optical, thermal, and electroluminescence properties of similar compounds have been studied, showing high fluorescence quantum yield and good thermal stability . These properties could potentially be influenced by environmental conditions such as temperature and light exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide typically involves the condensation of 1H-indole-3-carbaldehyde with 3-(trifluoromethoxy)benzylamine, followed by acylation with acetic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: A precursor in the synthesis of indole derivatives.

    2,3-Dihydroindole derivatives: Known for their neuroprotective and antioxidant properties.

    N-(4-aminobenzyl)-N-(4-hydroxybenzyl)-2-(1H-indol-3-yl)acetamide: Demonstrates selectivity towards certain cancer cell lines.

Uniqueness

2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide is unique due to the presence of the trifluoromethoxy group, which enhances its lipophilicity and potentially its biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c19-18(20,21)26-12-5-3-4-11(8-12)9-23-17(25)16(24)14-10-22-15-7-2-1-6-13(14)15/h1-8,10,22H,9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZVEYCUWZBDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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